(-)-6-Chloromethyldihydropyran-2-one
Description
(-)-6-Chloromethyldihydropyran-2-one is a chiral lactone derivative characterized by a six-membered oxygen-containing heterocycle (dihydropyranone) with a chloromethyl substituent at the 6-position. Its stereochemistry and reactive chloromethyl group enable diverse functionalization pathways, making it a versatile intermediate in asymmetric synthesis.
Properties
Molecular Formula |
C6H7ClO2 |
|---|---|
Molecular Weight |
146.57 g/mol |
IUPAC Name |
6-(chloromethyl)-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C6H7ClO2/c7-4-5-2-1-3-6(8)9-5/h2H,1,3-4H2 |
InChI Key |
QRKXHKVXFCXBIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC(=C1)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (-)-6-Chloromethyldihydropyran-2-one can be contextualized by comparing it with other lactones and chlorinated heterocycles. Below is a comparative analysis based on available literature:
Structural Analogues
6-Chloro-4-hydroxypyrimidine Structure: A pyrimidine derivative with chlorine at the 6-position and a hydroxyl group at the 4-position. Reactivity: Unlike this compound, this compound lacks a lactone ring, leading to distinct reactivity in nucleophilic substitution and hydrogen bonding interactions. Applications: Primarily used as an intermediate in herbicide synthesis, contrasting with the dihydropyranone’s broader synthetic utility.
Functional Group Comparisons
Chloromethyl Group Reactivity :
The chloromethyl group in this compound is more sterically hindered compared to simpler chlorinated compounds (e.g., chloromethylbenzene). This hindrance influences its substitution kinetics and stereochemical outcomes in reactions.- Lactone Ring Stability: The dihydropyranone ring offers greater ring strain compared to saturated lactones (e.g., δ-valerolactone), enhancing its susceptibility to ring-opening reactions.
Data Table: Key Properties
| Compound | Molecular Formula | Melting Point (°C) | Solubility | Key Reactivity |
|---|---|---|---|---|
| This compound | C₆H₇ClO₂ | Not reported | Organic solvents | Nucleophilic substitution, ring-opening |
| 6-Chloro-4-hydroxypyrimidine | C₄H₃ClN₂O | 280–285 | Water (limited) | Hydrogen bonding, herbicidal use |
Research Findings and Limitations
- Safety and Handling : Unlike 6-Chloro-4-hydroxypyrimidine, which requires specific safety protocols for storage and transport , detailed hazard profiles for this compound remain understudied.
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